2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Piperidine Derivative Formation: The next step involves the reaction of the chlorophenoxy intermediate with a piperidine derivative, such as 4-(pyridin-2-yloxy)piperidine, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
- 2-(4-Fluorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
Uniqueness
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to the presence of both chlorophenoxy and pyridin-2-yloxy groups, which confer distinct chemical and biological properties
Biological Activity
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one, commonly referred to as a phenoxy compound, belongs to a class of chemicals known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a chlorophenoxy group and a pyridine moiety, which are known to influence its biological interactions. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have indicated that phenoxy compounds exhibit significant antimicrobial properties. For instance, the presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth.
- Case Study : A study evaluating various phenoxy compounds found that derivatives similar to this compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus.
-
Anticancer Potential :
- Research suggests that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells.
- Research Findings : In vitro studies demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and apoptosis.
-
Neuropharmacological Effects :
- The piperidine and pyridine components are often linked to neuroactive properties. Compounds with these structures have been studied for their effects on neurotransmitter systems.
- Research Evidence : Animal studies have shown that such compounds can influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurodegenerative diseases.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- The chlorophenyl group may interact with bacterial cell membranes, disrupting their integrity.
- The piperidine ring could modulate neurotransmitter receptors, influencing neurological functions.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-20(2,26-17-8-6-15(21)7-9-17)19(24)23-13-10-16(11-14-23)25-18-5-3-4-12-22-18/h3-9,12,16H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLOFQJPQYDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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